molecular formula C16H9Cl3FNO2 B15247481 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid

4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid

Cat. No.: B15247481
M. Wt: 372.6 g/mol
InChI Key: ZQVSHVBXNZMBAU-UHFFFAOYSA-N
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Description

4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid is a fluorinated indole derivative with a trichlorophenyl substituent at position 5 and an acetic acid moiety at position 3 of the indole core. The fluorine atom at position 4 and the trichlorophenyl group may enhance lipophilicity and metabolic stability, while the acetic acid group contributes to water solubility, making it a candidate for further biological evaluation.

Properties

Molecular Formula

C16H9Cl3FNO2

Molecular Weight

372.6 g/mol

IUPAC Name

2-[4-fluoro-5-(2,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C16H9Cl3FNO2/c17-10-5-12(19)11(18)4-9(10)8-1-2-13-15(16(8)20)7(6-21-13)3-14(22)23/h1-2,4-6,21H,3H2,(H,22,23)

InChI Key

ZQVSHVBXNZMBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=CC(=C(C=C3Cl)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or chlorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine or chlorine atoms.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid with structurally analogous indole derivatives described in the evidence. Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Indole Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-F, 5-(2,4,5-trichlorophenyl), 3-acetic acid Carboxylic acid ~415.5* Hypothesized antioxidant/anti-inflammatory activity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide, N-benzoylphenyl Carboxamide, benzophenone 358.37 Synthetic intermediate; m.p. 249–250°C, Rf = 0.67
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole 5-F, 3-triazole-ethyl, 4-methoxyphenyl Triazole, methoxy ~367.4* Antioxidant synthesis (42% yield)
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole 5-F, 3-triazole-ethyl, 4-fluorophenyl Triazole, fluoro ~355.3* Antioxidant synthesis (22% yield)

*Calculated based on molecular formula.

Key Findings:

The trichlorophenyl group increases molecular weight and lipophilicity relative to mono-halogenated analogs (e.g., fluorophenyl or methoxyphenyl derivatives in ), which may influence membrane permeability and binding affinity .

Synthetic Accessibility: Carboxamide derivatives (e.g., ) are synthesized via condensation reactions with moderate yields (37.5%), while triazole-containing analogs (e.g., ) require click chemistry with lower yields (10–42%).

Biological Relevance :

  • Triazole-linked indoles () are explicitly designed as antioxidants, whereas carboxamide derivatives () lack disclosed biological data. The trichlorophenyl group in the target compound may confer unique bioactivity, as trichlorophenyl moieties are associated with enzyme inhibition or environmental persistence .

Analytical Data :

  • Melting points (e.g., 249–250°C for ) and chromatographic retention factors (Rf values) vary significantly with substituent polarity. The target compound’s acetic acid group may result in lower Rf values compared to less polar analogs.

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